

A Comparative Guide to the Inter-Laboratory Quantification of N-Nitrosopropranolol

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Compound of Interest

Compound Name: *N-Nitrosopropranolol*

CAS No.: 84418-35-9

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For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. **N-Nitrosopropranolol** (NOP), a nitrosamine impurity related to the beta-blocker propranolol, has been the subject of regulatory scrutiny and requires sensitive and reliable analytical methods for its detection and quantification at trace levels.[1][2][3][4][5] This guide provides a comparative overview of various analytical methodologies for the quantification of **N-Nitrosopropranolol**, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted technique for this purpose.[5] While direct inter-laboratory round-robin studies are not publicly available, this document synthesizes data from various independent laboratory validations to offer a comprehensive comparison.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of **N-Nitrosopropranolol** in drug substances and

products. These methods demonstrate high sensitivity and reproducibility, meeting the stringent regulatory requirements for controlling nitrosamine impurities.

Parameter	Method 1 (SCIEX/Phenomenex)[1][3]	Method 2 (Agilent)[4]	Method 3 (Waters)[6]	Method 4 (FDA)[7]
Instrumentation	SCIEX QTRAP® 6500+ System	Agilent 6470 LC/TQ	Xevo™ TQ-S micro Tandem Quadrupole MS	High-Resolution Mass Spectrometer (HRMS)
Limit of Detection (LOD)	0.005 ng/mL	Not explicitly stated, but LOQ is 0.025 ng/mL	0.005 ppm (in 1 mg/mL API)	0.015 ppm
Limit of Quantification (LOQ)	0.010 ng/mL	0.025 ng/mL	0.01 ppm (in 1 mg/mL API)	0.05 ppm
Linear Dynamic Range	0.01 - 10.00 ng/mL	0.025 - 10 ng/mL	0.01 - 100 ppm (in 1 mg/mL API)	Not explicitly stated
Correlation Coefficient (r ²)	>0.99	>0.99	>0.998	Not explicitly stated
Accuracy (% Recovery)	96% - 116%	Not explicitly stated, but recovery experiments were performed	89.3% - 104.6%	Not explicitly stated
Precision (%RSD/%CV)	3.59% - 6.74%	Not explicitly stated, but reproducibility was established	< 2%	Not explicitly stated

Experimental Protocols

The methodologies employed across different laboratories share a common foundation in reverse-phase liquid chromatography coupled with tandem mass spectrometry. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation

A standardized sample preparation workflow is crucial for accurate quantification. The following is a generalized protocol based on the reviewed methods:

- Drug Substance:
 - Accurately weigh the propranolol drug substance.
 - Dissolve and dilute to a final concentration (e.g., 1 mg/mL or 5 mg/mL) using a suitable diluent, typically a mixture of acetonitrile and water.[1][3][4]
 - Vortex and sonicate the solution to ensure complete dissolution.[4]
 - Transfer the final solution to an HPLC vial for analysis.[4]
- Drug Product (Tablets):
 - Crush a sufficient number of tablets to obtain a representative sample.
 - Weigh an amount of the crushed powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
 - Add the diluent and extract the **N-Nitrosopropranolol** using a mechanical shaker or vortex mixer.[1][3][4]
 - Centrifuge the sample to separate the excipients.[1][3][4]
 - Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PVDF) into an HPLC vial.[1][3][4]

2. Chromatographic Separation

- HPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) systems are used.[2][3]
- Column: Reversed-phase columns are employed to separate **N-Nitrosopropranolol** from the API and other potential impurities. Commonly used stationary phases include Biphenyl and C18.[1][3][7]
- Mobile Phase: A gradient elution is typically used with a two-component mobile phase, such as:
 - Mobile Phase A: Water with an additive like ammonium formate and/or formic acid.[1][3][7]
 - Mobile Phase B: An organic solvent like acetonitrile or methanol with formic acid.[1][3][7]
- Flow Rate and Temperature: Flow rates are generally in the range of 0.4-0.5 mL/min, with the column oven temperature maintained around 40°C.[1][7]

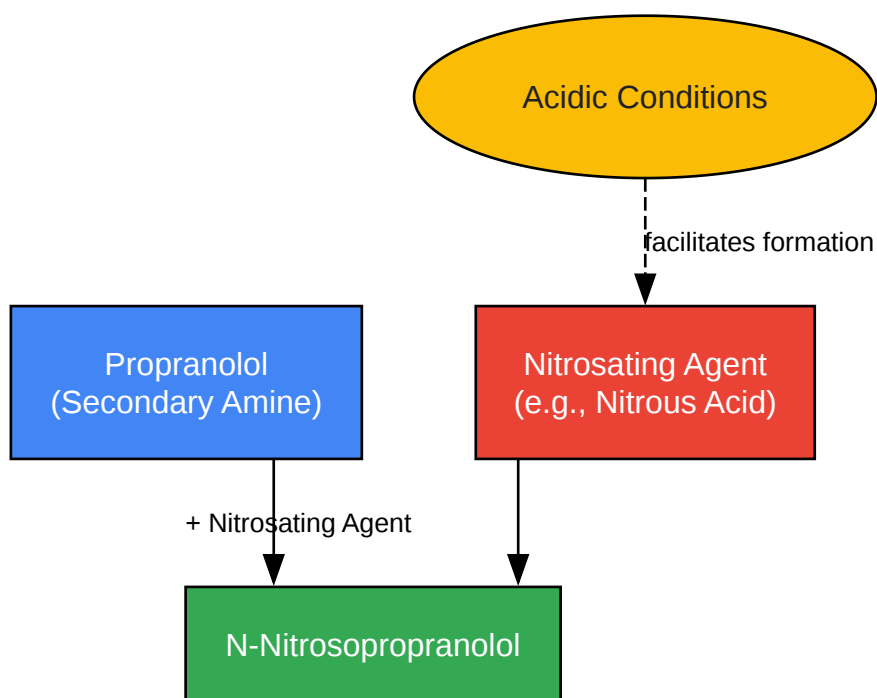
3. Mass Spectrometric Detection

- Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing **N-Nitrosopropranolol**. [1][5]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole mass spectrometers.[1][5] This involves monitoring specific precursor-to-product ion transitions for both a quantifier and a qualifier ion to ensure selectivity and accuracy.[1][3]
- MRM Transitions: The primary MRM transitions for **N-Nitrosopropranolol** are typically m/z 289.1 → 259.1 (quantifier) and m/z 289.1 → 72.1 (qualifier).[1][3]

Visualized Workflows and Pathways

Formation Pathway of **N-Nitrosopropranolol**

N-Nitrosopropranolol is formed from the reaction of the secondary amine group in propranolol with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[5][8][9]

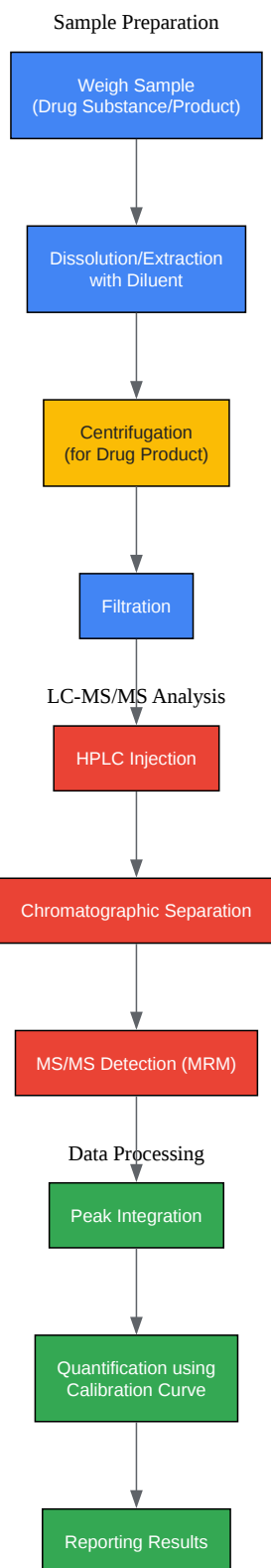


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Figure 1. Simplified formation pathway of **N-Nitrosopropranolol**.

General Experimental Workflow for **N-Nitrosopropranolol** Quantification

The following diagram illustrates the typical workflow from sample receipt to final data analysis for the quantification of **N-Nitrosopropranolol**.



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Figure 2. General experimental workflow for **N-Nitrosopropranolol** analysis.

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